molecular formula C8H8ClNO B2855826 5H-Cyclopenta[c]pyridin-7(6H)-one hydrochloride CAS No. 1303968-42-4

5H-Cyclopenta[c]pyridin-7(6H)-one hydrochloride

Cat. No.: B2855826
CAS No.: 1303968-42-4
M. Wt: 169.61
InChI Key: DAJHSJTZOYPNCT-UHFFFAOYSA-N
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Description

5H-Cyclopenta[c]pyridin-7(6H)-one hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopenta[c]pyridine ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Cyclopenta[c]pyridin-7(6H)-one hydrochloride typically involves cyclocondensation reactions. One effective method includes the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst . This method has been shown to be efficient in producing the desired heterocyclic compounds.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions to maximize yield and purity, using industrial reactors, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

5H-Cyclopenta[c]pyridin-7(6H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5H-Cyclopenta[c]pyridin-7(6H)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5H-Cyclopenta[c]pyridin-7(6H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Cyclopenta[c]pyridin-7(6H)-one hydrochloride is unique due to its specific ring structure and the presence of the hydrochloride salt, which enhances its solubility and applicability in aqueous environments. This makes it particularly useful in biological and medicinal research.

Biological Activity

5H-Cyclopenta[c]pyridin-7(6H)-one hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, applications in medicine, and relevant case studies.

Chemical Structure and Properties

This compound features a unique bicyclic structure that combines a cyclopentane ring fused to a pyridine moiety. This structural arrangement is significant as it influences the compound's reactivity and interaction with biological targets.

The biological effects of this compound are mediated through interactions with specific molecular targets, including enzymes and receptors involved in critical cellular processes:

  • Enzyme Inhibition : The compound may inhibit key enzymes that regulate cell growth and apoptosis, potentially leading to therapeutic effects in cancer treatment.
  • Receptor Interaction : It has been suggested that this compound interacts with receptors that modulate various signaling pathways, impacting cellular functions such as proliferation and survival.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms such as:

  • Microtubule Depolymerization : Similar compounds have shown effects on microtubule dynamics, which are critical for cell division. In particular, the compound's analogs were found to inhibit tubulin assembly, leading to cell cycle arrest and apoptosis .
  • Cytotoxicity : In assays using various cancer cell lines (e.g., MDA-MB-435 breast cancer cells), this compound exhibited significant cytotoxicity, with IC50 values indicating effective concentrations for therapeutic applications .

Case Studies

  • Microtubule Dynamics : A study investigated the effects of this compound on microtubule assembly. Compounds with similar structures showed over 90% inhibition of colchicine binding to tubulin, underscoring their potential as microtubule-targeting agents .
  • Anticancer Efficacy : Another research effort focused on the compound's efficacy against lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells. The results indicated promising cytotoxic effects, particularly against MCF-7 cells, supporting further investigation into its use as an anticancer drug .

Applications in Medicine

The potential therapeutic applications of this compound extend beyond antimicrobial and anticancer activities:

  • Drug Development : As a lead compound, it serves as a scaffold for synthesizing novel derivatives aimed at enhancing biological activity and selectivity against specific targets.
  • Pharmacological Studies : Ongoing research is focused on understanding the pharmacokinetics and pharmacodynamics of this compound to optimize its therapeutic profile .

Properties

IUPAC Name

5,6-dihydrocyclopenta[c]pyridin-7-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO.ClH/c10-8-2-1-6-3-4-9-5-7(6)8;/h3-5H,1-2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJHSJTZOYPNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CN=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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